Benperidol

Descripción general

Descripción

Benperidol is a highly potent butyrophenone derivative primarily used as an antipsychotic medication. It is known for its effectiveness in treating hypersexuality syndromes and schizophrenia. This compound is considered the most potent neuroleptic in the European market, with a chlorpromazine equivalency significantly higher than other antipsychotics .

Mecanismo De Acción

Target of Action

Benperidol is a potent dopamine receptor antagonist, with a high affinity for the D2 and D4 receptors . These receptors play a crucial role in the regulation of various brain functions, including motor control, cognition, and emotion.

Mode of Action

This compound primarily works by blocking the D2 and D4 dopamine receptors . This blockade inhibits the action of dopamine, a neurotransmitter that plays a significant role in reward, motivation, and movement. By inhibiting dopamine’s action, this compound can help to regulate abnormal brain activity and alleviate symptoms of certain mental disorders .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the dopaminergic pathway. By blocking the D2 and D4 dopamine receptors, this compound disrupts the normal functioning of this pathway, leading to changes in neurotransmission . This can result in a reduction of symptoms associated with conditions like psychosis and manic episodes .

Pharmacokinetics

It is known that this compound is well absorbed and undergoes extensive first-pass metabolism . The half-life of this compound is approximately 8 hours . These properties can impact the bioavailability of the drug and influence its therapeutic effects.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of dopamine activity in the brain. By blocking the D2 and D4 dopamine receptors, this compound can help to regulate abnormal brain activity and alleviate symptoms of certain mental disorders . This can result in a reduction of symptoms associated with conditions like psychosis and manic episodes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, genetic factors can influence how an individual responds to this compound . Additionally, other environmental factors such as diet, lifestyle, and exposure to other drugs or substances can also impact the drug’s action and efficacy .

Análisis Bioquímico

Biochemical Properties

Benperidol exhibits strong antagonistic activity at dopamine receptors, specifically D2 (Ki 0.027 nM) and D4 (Ki 0.066 nM) receptors . It also shows weaker antagonism at serotonin receptors, particularly 5-HT2A (Ki 3.75 nM) . The interaction of this compound with these receptors inhibits dopamine and serotonin signaling, which is crucial in managing psychotic symptoms. Additionally, this compound has antihistaminergic and alpha-adrenergic properties at higher doses .

Cellular Effects

This compound influences various cellular processes by modulating neurotransmitter signaling pathways. It primarily affects neuronal cells by blocking dopamine receptors, leading to reduced dopamine activity . This modulation impacts cell signaling pathways, gene expression, and cellular metabolism. This compound’s antagonism of serotonin receptors also contributes to its therapeutic effects, influencing mood and behavior .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to dopamine and serotonin receptors, thereby inhibiting their activity . By blocking dopamine receptors, this compound reduces the hyperactivity of dopaminergic pathways, which is often associated with psychotic disorders. The inhibition of serotonin receptors further modulates neurotransmitter balance, contributing to its antipsychotic effects . Additionally, this compound’s antihistaminergic and alpha-adrenergic properties may play a role in its overall pharmacological profile .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound maintains its receptor antagonistic properties over extended periods, although its efficacy may diminish with prolonged use . Long-term exposure to this compound can lead to adaptive changes in receptor expression and signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively reduces psychotic symptoms without causing significant adverse effects . At higher doses, this compound can induce toxic effects, including sedation, motor impairment, and cardiovascular disturbances . Threshold effects have been observed, where increasing the dosage beyond a certain point does not proportionally enhance its therapeutic benefits .

Metabolic Pathways

This compound is metabolized primarily in the liver, involving enzymes such as cytochrome P450 . The metabolic pathways of this compound include hydroxylation, demethylation, and conjugation reactions . These metabolic processes influence the pharmacokinetics and bioavailability of this compound, affecting its therapeutic efficacy and potential side effects .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It interacts with various transporters and binding proteins, influencing its localization and accumulation in specific tissues . The distribution of this compound within the brain is particularly important for its antipsychotic effects, as it needs to reach and interact with central nervous system receptors .

Subcellular Localization

The subcellular localization of this compound is primarily within the neuronal cell membranes, where it interacts with dopamine and serotonin receptors . Post-translational modifications and targeting signals may direct this compound to specific compartments or organelles, influencing its activity and function . The precise localization of this compound within subcellular structures is crucial for its therapeutic effects and overall pharmacological profile .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Benperidol involves the alkylation of 4-(2-Keto-1-benzimidazolinyl)piperidine with 4-chloro-4’-fluorobutyrophenone. The reaction typically occurs under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Análisis De Reacciones Químicas

Types of Reactions

Benperidol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different pharmacological properties.

Substitution: This compound can undergo substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various reagents, depending on the desired substitution, can be employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction could produce this compound alcohol .

Aplicaciones Científicas De Investigación

Introduction to Benperidol

This compound is a butyrophenone derivative, classified as a neuroleptic antipsychotic medication. It was first marketed in 1966 and has been primarily used in Europe for the treatment of various psychiatric conditions, particularly schizophrenia and other psychoses. Its mechanism of action is primarily through antagonism of dopamine D2 receptors, which is associated with its therapeutic effects as well as its potential for extrapyramidal side effects.

Schizophrenia and Psychotic Disorders

This compound has been studied extensively for its efficacy in treating schizophrenia. Early studies indicated that it might be particularly effective for patients with recent-onset symptoms, including delusions and hallucinations . However, systematic reviews have shown mixed results regarding its effectiveness compared to other antipsychotics like perphenazine, with some studies suggesting inferior outcomes .

Psychomotor Agitation

This compound is also utilized in the treatment of psychomotor agitation, often seen in various psychiatric disorders. Its sedative properties can help manage symptoms of agitation effectively, providing relief in acute settings .

Dementia and Depression

Recent trials have explored the use of this compound in treating dementia-related behavioral disturbances and depression. While results are preliminary, there is some evidence suggesting it may help alleviate certain symptoms associated with these conditions .

Anxiety Disorders and Psychosomatic Disorders

Case Study 1: Efficacy in Schizophrenia

A randomized controlled trial involving 40 patients compared this compound to perphenazine over a 30-day period. The results indicated that while this compound was effective, it was not superior to perphenazine, highlighting the need for careful consideration when selecting treatment options for schizophrenia .

Case Study 2: Treatment of Manic Episodes

In a clinical observation involving patients experiencing acute mania, this compound was administered intramuscularly to manage severe agitation. The rapid response observed suggests that this compound can be an effective option in emergency settings for manic episodes .

Adverse Effects

Despite its therapeutic benefits, this compound is associated with a high risk of extrapyramidal side effects due to its potent D2 receptor antagonism. Common adverse effects include:

- Rigidity : Muscle stiffness and reduced mobility.

- Tremors : Involuntary shaking movements.

- Akathisia : A feeling of inner restlessness.

- Dystonia : Abnormal muscle contractions leading to twisting movements.

Comparación Con Compuestos Similares

Similar Compounds

Haloperidol: Another butyrophenone derivative with similar antipsychotic properties but lower potency.

Bromperidol: Structurally similar to Benperidol but with different pharmacokinetic properties.

Pimozide: A diphenylbutylpiperidine derivative with antipsychotic effects.

Penfluridol: Another diphenylbutylpiperidine derivative used for long-term treatment of psychoses.

Uniqueness of this compound

This compound’s uniqueness lies in its high potency and effectiveness in treating specific psychiatric conditions. Its strong antagonistic action on dopamine D2 receptors makes it particularly effective in managing hypersexuality syndromes and schizophrenia. Additionally, its minimal anticholinergic properties reduce the risk of certain side effects commonly associated with other antipsychotics .

Actividad Biológica

Benperidol, a butyrophenone derivative, is primarily recognized for its antipsychotic properties. Initially marketed in the 1960s, it has been utilized mainly in the treatment of schizophrenia and other psychotic disorders. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, clinical efficacy, adverse effects, and potential applications beyond psychosis.

Pharmacodynamics

This compound acts predominantly as a dopamine D2 receptor antagonist , which is pivotal in its antipsychotic effects. Its potency in dopamine receptor antagonism is significantly higher than that of chlorpromazine, with estimates suggesting it is about 100 times more potent . Additionally, this compound exhibits some affinity for serotonin receptors and possesses antihistaminergic and alpha-adrenergic properties at higher doses, although its anticholinergic effects are minimal .

Schizophrenia Treatment

Early studies indicated that this compound could be effective for patients with recent-onset schizophrenia, particularly those experiencing hallucinations and delusions . However, systematic reviews have highlighted a lack of robust randomized controlled trials to firmly establish its efficacy compared to other antipsychotics. One study compared this compound with perphenazine and found that while this compound was effective, it was inferior in certain outcomes .

Table 1: Summary of Clinical Studies on this compound

| Study Type | Sample Size | Duration | Comparator | Findings |

|---|---|---|---|---|

| RCT | 40 | 30 days | Perphenazine | This compound was inferior; RR 8.0 (CI 2.1 to 30) |

| Uncontrolled Study | N/A | N/A | N/A | Effective for recent-onset schizophrenia symptoms |

| Case Study | 28 | N/A | N/A | Abolition of sexual desire in offenders |

Use in Sexual Offenders

A notable application of this compound has been in the treatment of sexual offenders. A case study involving 28 men showed that administration of this compound resulted in a significant reduction of sexual desire without severe adverse effects . This suggests potential utility as an antilibidinal agent .

Adverse Effects

Despite its therapeutic benefits, this compound is associated with a range of adverse effects primarily due to its dopaminergic activity. Common extrapyramidal symptoms include:

- Rigidity

- Akathisia

- Acute dystonia

- Tardive dyskinesia

These side effects are significant considerations when prescribing this compound, especially given its high potency .

Table 2: Common Adverse Effects of this compound

| Adverse Effect | Description |

|---|---|

| Rigidity | Muscle stiffness and reduced movement |

| Akathisia | Inner restlessness and inability to sit still |

| Acute Dystonia | Sudden muscle contractions leading to abnormal postures |

| Tardive Dyskinesia | Involuntary repetitive movements often affecting the face |

Pharmacokinetics

The pharmacokinetic profile of this compound reveals significant variability among individuals. A study noted that the elimination half-life ranges from approximately 4.7 to 5.8 hours , depending on the route of administration (oral vs intravenous) . The bioavailability after oral administration is reported to be around 40% to 48% , indicating substantial first-pass metabolism .

Table 3: Pharmacokinetic Parameters of this compound

| Administration Route | t1/2 (hours) | Cmax (ng/ml) | Bioavailability (%) |

|---|---|---|---|

| Intravenous | 5.80 | N/A | N/A |

| Oral Liquid | 5.5 | 10.2 | 48.6 |

| Oral Tablet | 4.7 | 7.3 | 40.2 |

Research Findings and Future Directions

Recent studies have explored the potential anti-Alzheimer's disease properties of this compound by assessing its impact on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activities . These findings suggest that this compound may have broader implications beyond psychiatric conditions, warranting further investigation into its neuroprotective capabilities.

Propiedades

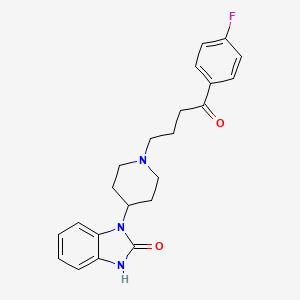

IUPAC Name |

3-[1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl]-1H-benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24FN3O2/c23-17-9-7-16(8-10-17)21(27)6-3-13-25-14-11-18(12-15-25)26-20-5-2-1-4-19(20)24-22(26)28/h1-2,4-5,7-10,18H,3,6,11-15H2,(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEBOTPHFXYHVPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCCC(=O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7045364 | |

| Record name | Benperidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2062-84-2, 983-42-6 | |

| Record name | Benperidol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2062-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benperidol [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002062842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benperidol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12867 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BENPERIDOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170982 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Frenactyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169873 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benperidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benperidol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.521 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENPERIDOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97O6X78C53 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Benperidol?

A1: this compound exerts its antipsychotic effects primarily through potent antagonism of dopamine D2 receptors. [, , , ] This means it blocks dopamine from binding to these receptors in the brain, particularly in the striatum, a region associated with motor control and reward pathways. [, ]

Q2: How does this compound's high affinity for D2 receptors affect its clinical profile?

A2: Due to its high affinity for D2 receptors, this compound is considered a high-potency typical antipsychotic. This often translates to a higher risk of extrapyramidal side effects, such as movement disorders, compared to atypical antipsychotics. [, ]

Q3: Does this compound interact with other neurotransmitter systems?

A3: While primarily a D2 receptor antagonist, this compound also interacts with serotonergic (5-HT) receptors, particularly 5-HT2 receptors, although with lower affinity compared to D2 receptors. [, ] This interaction may contribute to its overall pharmacological profile.

Q4: What is the molecular formula and weight of this compound?

A4: this compound's molecular formula is C21H25FN2O2, and its molecular weight is 352.4 g/mol.

Q5: Are there any spectroscopic data available for this compound?

A5: Yes, this compound has been characterized using ultraviolet spectrophotometry. Studies show distinct absorption maxima attributed to its p-fluoroacetophenone and benzimidazolone chromophores, with shifts observed under different pH conditions and solvents. [, ]

Q6: Does the chemical structure of this compound contribute to its tendency to form solvates?

A6: Research suggests that the formation of various this compound solvates is likely due to challenges in achieving efficient packing of its molecules in the absence of solvent molecules, and a limited number of hydrogen bond donors in its structure. []

Q7: How do structural differences between this compound and Droperidol, another butyrophenone neuroleptic, influence their crystallization behavior?

A7: Despite their structural similarity, this compound and Droperidol exhibit distinct crystallization patterns. Analysis indicates that weak intermolecular interactions involving the central ring, where the structural difference lies, primarily contribute to this difference. [, ]

Q8: Have any studies explored modifications of the this compound structure to alter its pharmacological profile?

A8: Yes, research has investigated conformationally restricted this compound analogs, aiming to enhance its psychotropic activity. Modifications involved altering the piperidine ring system. [] Results highlighted the importance of specific spatial arrangements for optimal activity.

Q9: How do different routes of administration affect this compound's pharmacokinetics and prolactin response?

A10: Research comparing intravenous, oral liquid, and oral tablet administration of this compound showed significant differences in its pharmacokinetic parameters, such as time to peak concentration (Tmax) and area under the curve (AUC). [] These differences correlated with variations in the biphasic prolactin response, suggesting a complex interplay between this compound's pharmacokinetics and its effects on prolactin secretion. []

Q10: Has this compound's effectiveness in treating schizophrenia been established in randomized controlled trials (RCTs)?

A11: Currently, there is insufficient data from RCTs to conclusively determine the efficacy of this compound in treating schizophrenia. Existing research is limited to a single unpublished trial with methodological limitations. [, ]

Q11: What in vivo models have been used to study this compound's effects on dopamine D2 receptors?

A12: Baboons and rats have been used extensively in preclinical PET studies investigating the in vivo binding characteristics of this compound and its derivatives, such as This compound ([18F]NMB), to D2 receptors in the brain. [, , , , , ] These studies provide valuable insights into the drug's distribution, binding affinity, and selectivity.

Q12: What analytical techniques have been employed to measure this compound concentrations in biological samples?

A12: Several analytical methods have been used to quantify this compound in biological samples, including:

- Radioimmunoassay (RIA): Utilized in early clinical studies to measure this compound plasma levels. []

- High-performance liquid chromatography (HPLC): Coupled with electrochemical detection, HPLC offers a sensitive and specific method for determining this compound concentrations in serum. []

- Positron Emission Tomography (PET): Allows for the visualization and quantification of radiolabeled this compound derivatives, such as [18F]NMB, in the living brain. [, , , , , ]

Q13: Have any studies investigated the use of this compound as a tool in analytical chemistry?

A14: Yes, the fluorescent properties of this compound have been explored for its potential in analytical applications. Studies highlight its ability to emit fluorescent light upon UV irradiation, with varying intensity depending on the solvent and pH conditions. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.